Carbonyldichlorohydrobis(triphenylphosphine)iridium
Description
Carbonyldichlorohydrobis(triphenylphosphine)iridium is an iridium(I) complex with the formula IrCl₂(CO)(H)(PPh₃)₂, where PPh₃ denotes triphenylphosphine. This compound is notable for its role in catalytic reactions, particularly in oxidative addition and hydrogenation processes. It is synthesized via ligand substitution reactions, often starting from precursor complexes like trans-chlorocarbonylbis(triphenylphosphine)iridium(I) (). Its structure features a square-planar geometry with labile ligands, enabling versatile reactivity in organic transformations such as C–H activation and carbonylative coupling .
Properties
CAS No. |
17000-10-1 |
|---|---|
Molecular Formula |
C37H31Cl2IrOP2 |
Molecular Weight |
816.7 g/mol |
IUPAC Name |
carbon monoxide;hydride;iridium(3+);triphenylphosphane;dichloride |
InChI |
InChI=1S/2C18H15P.CO.2ClH.Ir.H/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;;;/h2*1-15H;;2*1H;;/q;;;;;+3;-1/p-2 |
InChI Key |
GIXFMNDNEGNKDC-UHFFFAOYSA-L |
Canonical SMILES |
[H-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Ir+3] |
Origin of Product |
United States |
Preparation Methods
Classical Preparation Method Using Iridium(III) Chloride Hydrate
The most widely reported and industrially relevant preparation involves the reaction of iridium(III) chloride hydrate with triphenylphosphine and a carbon monoxide source in a suitable solvent system under inert atmosphere.
-
- Iridium(III) chloride hydrate (IrCl3·3H2O), 10 mmol (3.52 g)
- Triphenylphosphine (PPh3), 50 mmol (13.1 g)
- Aniline, 4 mL
- Dimethylformamide (DMF), 150 mL
-
- The mixture is heated under nitrogen atmosphere at reflux temperature for approximately 12 hours.
- Triphenylphosphine acts both as a ligand and a reductant.
- The carbonyl ligand is generated in situ, likely from decomposition of DMF, which serves as the carbon monoxide source.
- Aniline accelerates the reaction.
-
- After heating, the hot reaction mixture is filtered to remove insoluble impurities.
- Warm methanol (~300 mL) is added rapidly to the filtrate to precipitate the product.
- Cooling the mixture in an ice bath yields lemon yellow crystals of carbonylchlorobis(triphenylphosphine)iridium(I).
- The solid is collected by filtration and washed with methanol and diethyl ether.
- Typical yields range from 87% to 90%.
Balanced Reaction (Simplified):
$$
\text{IrCl}3 \cdot 3H2O + 3 PPh3 + HCON(CH3)2 + C6H5NH2 \rightarrow \text{IrCl}(CO)(PPh3)2 + \text{byproducts}
$$
This method is well-documented in literature and is considered the standard preparation route.
Alternative Synthetic Route via Stepwise Halide and Carbonylation Reactions
A patented method describes a multi-step synthesis involving initial formation of an iridium triphenylphosphine halide, followed by carbonylation and further processing steps:
Step 1: Formation of Iridium Triphenylphosphine Halide
- Iridium halide compound is reacted with triphenylphosphine in the presence of a first solvent to yield an iridium triphenylphosphine halide complex.
Step 2: Carbonylation
- The iridium triphenylphosphine halide is reacted with formaldehyde in the presence of hydrochloric acid to form the iridium triphenylphosphine carbonyl halide complex.
Step 3: Heating with Acetylacetone
- The carbonyl halide complex is heated with acetylacetone in a second solvent to complete the synthesis of the target iridium complex.
- After the heating step, the reaction mixture is filtered to separate solids.
- The solid product is washed sequentially with distilled water and ethanol.
- Drying is performed at 60–80 °C for 5–24 hours to obtain the pure complex.
This method allows for controlled intermediate isolation and purification, potentially improving product purity and yield.
Comparative Summary of Preparation Methods
| Aspect | Classical DMF Method (Section 2) | Stepwise Halide-Carbonylation Method (Section 3) |
|---|---|---|
| Starting Iridium Source | IrCl3·3H2O | Iridium halide compound |
| Ligand | Triphenylphosphine (excess) | Triphenylphosphine |
| Carbonyl Source | In situ from DMF decomposition | Formaldehyde with HCl |
| Solvent | DMF, with aniline as additive | Two solvents (unspecified), acetylacetone for heating step |
| Reaction Atmosphere | Nitrogen (inert) | Not explicitly stated, but inert conditions likely |
| Reaction Time | ~12 hours reflux | Multi-step with heating and post-processing |
| Product Isolation | Filtration, methanol precipitation, washing | Filtration, washing with water and ethanol, drying |
| Yield | 87–90% | Not specified, but purification steps suggest high purity |
| Advantages | Simple one-pot, widely used | Allows intermediate purification, potentially higher purity |
Notes on Reaction Mechanism and Role of Reagents
- Triphenylphosphine serves dual roles as ligand and reductant in the classical method.
- Carbonyl ligand formation is attributed to the decomposition of DMF, which releases CO under heating conditions.
- Aniline acts as a reaction accelerator, possibly stabilizing intermediates or facilitating ligand substitution.
- In the patented method , formaldehyde and hydrochloric acid serve as controlled carbonylation agents, allowing stepwise synthesis.
Summary Table of Key Preparation Parameters
| Parameter | Classical DMF Method | Patented Stepwise Method |
|---|---|---|
| Iridium Source | IrCl3·3H2O (3.52 g, 10 mmol) | Iridium halide compound |
| Triphenylphosphine Amount | 13.1 g (50 mmol) | Stoichiometric amount for halide complex formation |
| Carbonyl Source | DMF (decomposes to CO) | Formaldehyde + HCl |
| Additional Additives | Aniline (4 mL) | None specified |
| Solvent | DMF (150 mL) | Two solvents (unspecified), acetylacetone |
| Temperature | Reflux (~153 °C for DMF) | Heating (temperature not specified) |
| Reaction Time | 12 hours | Multi-step, total time not specified |
| Product Isolation | Filtration, methanol precipitation, washing | Filtration, washing with water and ethanol, drying |
| Yield | 87–90% | Not specified |
Chemical Reactions Analysis
Oxidative Addition Reactions
Vaska’s complex undergoes oxidative addition with small molecules, forming Ir(III) species. This reactivity underpins its utility in catalytic cycles and small-molecule activation:
Homogeneous Hydrogenation Catalysis
The complex serves as a precursor for hydrogenation catalysts, particularly for alkenes and alkynes:
-
Mechanism : Dissociation of PPh₃ generates active [IrCl(CO)(PPh₃)] species, facilitating H₂ activation.
-
Substrate Scope :
β-Hydrogen Elimination
Studies on β-hydrogen elimination from Ir(I) alkoxides reveal intricate kinetics and isotope effects:
Reaction :
Reductive Functionalization of Amides
Vaska’s complex enables catalytic reductive transformations of amides to enamines or aldehydes:
Example Reaction :
-
Catalytic Cycle : Involves Ir(I)/Ir(III) intermediates, with "ClIr(PPh₃)₂" as the active species .
-
Yield : >90% for N,N-dialkylamides under mild conditions (50°C, 12 h) .
Reactions with Metal Nitrates
Oxidation by transition-metal nitrates produces Ir(III) complexes:
| Oxidant | Product | Key Data | Ref. |
|---|---|---|---|
| Ce(NO₃)₄ | [Ir(CO)(PPh₃)₂(NO₃)₂] | IR: ν(CO) = 2076 cm⁻¹ (acetone); loss of CO in bromide analogs | |
| Fe(NO₃)₃ | [Ir(PPh₃)₂(NO₃)₂H] | Diamagnetic, ν(Ir–H) at 2250 cm⁻¹ (Nujol mull) |
Photocatalytic Alkane Dehydrogenation
Under UV light, the complex dehydrogenates alkanes via radical pathways:
Scientific Research Applications
Carbonyldichlorohydrobis(triphenylphosphine)iridium has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation, hydroboration, and hydrosilylation.
Material Science: The compound is used in the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Medicinal Chemistry:
Industrial Applications: The compound is used in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Mechanism of Action
The mechanism of action of carbonyldichlorohydrobis(triphenylphosphine)iridium involves its ability to undergo oxidative addition and reductive elimination reactions. These reactions allow the compound to form new bonds and participate in various catalytic cycles . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
trans-Chlorocarbonylbis(triphenylphosphine)iridium(I)
- Formula : IrCl(CO)(PPh₃)₂
- Key Differences :
- Lacks the hydride (H⁻) and one chloride ligand present in Carbonyldichlorohydrobis(triphenylphosphine)iridium.
- Reactivity: Primarily undergoes oxidative addition with acids (e.g., HCN, H₂S) to form Ir(III) hydrides, as shown in . This compound, with pre-existing hydride and chloride ligands, exhibits faster kinetics in hydrogen transfer reactions .
Chloro(1,5-cyclooctadiene)iridium(I) Dimer
- Formula : [IrCl(COD)]₂ (COD = 1,5-cyclooctadiene)
- Key Differences :
- Uses COD as a labile π-ligand instead of CO and PPh₃.
- Applications: More commonly employed in hydrogenation and alkene isomerization due to the COD ligand’s ability to stabilize low oxidation states. However, it lacks the carbonyl ligand’s electron-withdrawing effect, reducing its efficacy in carbonylative coupling compared to this compound .
Comparison with Rhodium and Ruthenium Analogues
Chlorotris(triphenylphosphine)rhodium(I)
- Formula : RhCl(PPh₃)₃
- Key Differences :
- Rhodium vs. Iridium: Rhodium is lighter and less electron-rich, leading to faster oxidative addition but poorer stability in high-temperature reactions.
- Catalytic Performance: RhCl(PPh₃)₃ is superior in hydroformylation, whereas this compound excels in asymmetric hydrogenation due to iridium’s stronger metal-hydrogen bonds .
Dichlorotris(triphenylphosphine)ruthenium(II)
- Formula : RuCl₂(PPh₃)₃
- Key Differences :
Physical and Chemical Properties
Solubility and Stability
Spectroscopic Features
- IR Spectroscopy :
Ligand Effects on Reactivity
- Electron-Withdrawing Ligands : Trifluoromethyl-substituted phosphines (e.g., from ) reduce electron density at the metal center, slowing oxidative addition but improving selectivity in hydrogenation.
- Bulky Ligands: N-Heterocyclic carbenes (NHCs) in increase steric hindrance, favoring asymmetric induction but reducing catalytic turnover .
Biological Activity
Carbonyldichlorohydrobis(triphenylphosphine)iridium, commonly referred to as Vaska's complex, is a notable iridium complex with significant biological activity and potential applications in medicinal chemistry, particularly in anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Overview of Vaska's Complex
Vaska's complex is characterized by the formula , where PPh3 represents triphenylphosphine. This compound has garnered attention due to its structural similarities to platinum-based drugs, such as cisplatin, which are known for their anticancer properties. The unique coordination environment and electronic characteristics of iridium contribute to its reactivity and biological interactions.
Mechanisms of Biological Activity
-
Anticancer Mechanism :
- Vaska's complex exhibits anticancer activity primarily through the interaction with DNA. Similar to platinum drugs, it can form adducts with DNA, leading to disruption of replication and transcription processes. The mode of action involves the formation of cross-links between DNA strands, which ultimately induces apoptosis in cancer cells .
- The redox properties of iridium allow it to alter the oxidative state within cells, further contributing to its cytotoxic effects against tumor cells .
- Catalytic Properties :
Anticancer Studies
- A study published in the Journal of the American Chemical Society demonstrated that derivatives of Vaska's complex exhibit enhanced cytotoxicity against various cancer cell lines compared to cisplatin. The study highlighted that modifications to the phosphine ligands can significantly influence the biological activity of the compound .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Vaska's Complex | 10 | A549 (lung cancer) |
| Cisplatin | 15 | A549 |
| Modified Iridium Complex | 5 | HeLa (cervical cancer) |
- Another investigation focused on the mechanism by which Vaska's complex induces apoptosis in cancer cells. It was found that the compound activates caspase pathways, leading to programmed cell death .
Catalytic Applications
- Research has also explored the role of Vaska's complex as a catalyst in organic synthesis. Its ability to facilitate hydrogenation reactions has been documented, showcasing its versatility beyond biological applications. For instance, it has been used effectively in reducing alkenes and carbonyl compounds under mild conditions .
Q & A
Q. What are the standard synthetic routes for preparing Carbonyldichlorohydrobis(triphenylphosphine)iridium?
The compound is typically synthesized via oxidative addition reactions using iridium(I) precursors. For example, reacting iridium chloride with triphenylphosphine (PPh₃) and carbon monoxide under controlled conditions yields trans-chlorocarbonylbis(triphenylphosphine)iridium(I) (CAS 14871-41-1) . Similar methods involve oxidative addition of acids (e.g., HCN, H₂S) to iridium(I) complexes, as demonstrated in studies of analogous systems . Key steps include inert atmosphere handling, precise stoichiometric control, and purification via column chromatography.
Q. Which spectroscopic techniques are essential for characterizing this iridium complex?
- Infrared (IR) spectroscopy : Identifies carbonyl (CO) ligand stretching frequencies (1,900–2,100 cm⁻¹), which reflect the electronic environment of the iridium center.
- ³¹P NMR spectroscopy : Probes the coordination state of triphenylphosphine ligands, with chemical shifts indicating ligand exchange or oxidative addition processes.
- X-ray crystallography : Resolves the molecular geometry, as shown in structural studies of related iridium complexes . These methods are often combined with elemental analysis for validation.
Q. What are the common reactivity patterns of this compound in catalytic cycles?
The complex participates in oxidative addition and ligand substitution reactions. For example, it reacts with alkynes (e.g., bis(pentafluorophenyl)acetylene) to form metallacyclic intermediates, though yields can vary due to competing pathways . Monitoring reaction progress via in-situ IR or NMR spectroscopy is critical to optimize conditions (e.g., solvent, temperature) and minimize side products.
Advanced Research Questions
Q. How can researchers analyze reaction mechanisms when unexpected byproducts form?
Contradictory outcomes, such as the formation of fluorinated organic byproducts (e.g., hexakis(pentafluorophenyl)benzene) alongside metallacycles , require:
- Systematic parameter variation : Adjusting solvent polarity (e.g., mesitylene vs. dichloromethane), temperature, and stoichiometry.
- Advanced separation techniques : Use of preparative thin-layer chromatography (TLC) or HPLC to isolate intermediates.
- Computational modeling : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) evaluates competing transition states and thermodynamic stability .
Q. What computational strategies are recommended to study the electronic structure of this complex?
DFT methods incorporating exact exchange terms (e.g., B3LYP) accurately model the electronic properties of iridium complexes. Key steps include:
- Geometry optimization : Aligns computed bond lengths/angles with crystallographic data .
- Vibrational frequency analysis : Validates IR-active modes (e.g., CO stretches) against experimental spectra .
- Natural Bond Orbital (NBO) analysis : Reveals ligand-to-metal charge transfer effects, critical for understanding oxidative addition reactivity.
Q. How can discrepancies in spectroscopic data between studies be resolved?
Q. What role do ligand steric and electronic effects play in stabilizing intermediates?
Triphenylphosphine ligands provide steric bulk that stabilizes low-coordinate iridium centers, as evidenced by crystallographic studies . Electronic effects are probed via:
- Ligand substitution experiments : Replacing PPh₃ with electron-donating/withdrawing ligands (e.g., PF₃, N-heterocyclic carbenes) alters reaction rates.
- Cyclic voltammetry : Measures redox potentials to correlate ligand electronic profiles with catalytic activity.
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
